molecular formula C10H7BrO3 B13922249 7-Bromo-6-hydroxy-2-methyl-4H-chromen-4-one

7-Bromo-6-hydroxy-2-methyl-4H-chromen-4-one

Cat. No.: B13922249
M. Wt: 255.06 g/mol
InChI Key: LXKOUWPMJOULDK-UHFFFAOYSA-N
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Description

7-Bromo-6-hydroxy-2-methyl-4H-chromen-4-one is a compound belonging to the chromenone family, which is a class of oxygen-containing heterocycles. These compounds are known for their diverse biological and pharmacological activities. The chromenone framework is significant in medicinal chemistry due to its presence in various natural and synthetic compounds with notable biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-hydroxy-2-methyl-4H-chromen-4-one typically involves the bromination of 6-hydroxy-2-methyl-4H-chromen-4-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-hydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Bromo-6-hydroxy-2-methyl-4H-chromen-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its chromenone core. The hydroxyl and bromine substituents may enhance its binding affinity and specificity towards these targets, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-6-hydroxy-2-methyl-4H-chromen-4-one is unique due to the presence of both bromine and hydroxyl substituents on the chromenone core. This combination of functional groups may contribute to its distinct reactivity and biological activities compared to other similar compounds .

Properties

Molecular Formula

C10H7BrO3

Molecular Weight

255.06 g/mol

IUPAC Name

7-bromo-6-hydroxy-2-methylchromen-4-one

InChI

InChI=1S/C10H7BrO3/c1-5-2-8(12)6-3-9(13)7(11)4-10(6)14-5/h2-4,13H,1H3

InChI Key

LXKOUWPMJOULDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=CC(=C(C=C2O1)Br)O

Origin of Product

United States

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